Diosbulbin J
Overview
Description
Preparation Methods
Diosbulbin J is primarily extracted from the roots of Dioscorea bulbifera. The extraction process involves the use of organic solvents to isolate the compound from the plant material. There is limited information on the synthetic routes for this compound, as it is mainly obtained through natural extraction methods .
Chemical Reactions Analysis
Diosbulbin J undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve replacing one functional group in this compound with another, leading to the formation of new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: Diosbulbin J is used as a reference substance in laboratory studies to understand its chemical properties and reactions.
Biology: Research has shown that this compound exhibits toxic effects on certain cell lines, making it a subject of interest in toxicology studies.
Medicine: this compound has been investigated for its potential anticancer properties, particularly in inhibiting the proliferation of cancer cells.
Industry: In agriculture, this compound is used as a plant toxin for pest control.
Mechanism of Action
The mechanism of action of Diosbulbin J involves its interaction with cellular components, leading to toxic effects. It has been shown to induce cell cycle arrest and apoptosis in certain cell lines. The molecular targets and pathways involved include the inhibition of key enzymes and the disruption of cellular processes .
Comparison with Similar Compounds
Diosbulbin J is part of a group of compounds known as diosbulbins, which are isolated from Dioscorea bulbifera. Similar compounds include:
Diosbulbin B: Known for its hepatotoxic effects and studied for its potential therapeutic applications.
Diosbulbin C: Exhibits anticancer properties and has been studied for its effects on lung cancer cells.
Diosbulbin D:
This compound is unique due to its specific chemical structure and the distinct biological activities it exhibits compared to other diosbulbins.
Properties
IUPAC Name |
(2S,4aS,6aR,7R,9R,10aS,10bS)-2-(furan-3-yl)-6a,9-dihydroxy-10b-methyl-4,6-dioxo-2,4a,5,7,8,9,10,10a-octahydro-1H-benzo[f]isochromene-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O8/c1-18-7-13(9-2-3-26-8-9)27-17(24)12(18)6-15(21)19(25)11(16(22)23)4-10(20)5-14(18)19/h2-3,8,10-14,20,25H,4-7H2,1H3,(H,22,23)/t10-,11-,12+,13-,14-,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBSFVHKKKXNHM-JFQAYLLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(OC(=O)C1CC(=O)C3(C2CC(CC3C(=O)O)O)O)C4=COC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C[C@H](OC(=O)[C@H]1CC(=O)[C@]3([C@H]2C[C@H](C[C@H]3C(=O)O)O)O)C4=COC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301102620 | |
Record name | (2S,4aS,6aR,7R,9R,10aS,10bS)-2-(3-Furanyl)dodecahydro-6a,9-dihydroxy-10b-methyl-4,6-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301102620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187951-06-9 | |
Record name | (2S,4aS,6aR,7R,9R,10aS,10bS)-2-(3-Furanyl)dodecahydro-6a,9-dihydroxy-10b-methyl-4,6-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187951-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,4aS,6aR,7R,9R,10aS,10bS)-2-(3-Furanyl)dodecahydro-6a,9-dihydroxy-10b-methyl-4,6-dioxo-2H-naphtho[2,1-c]pyran-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301102620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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